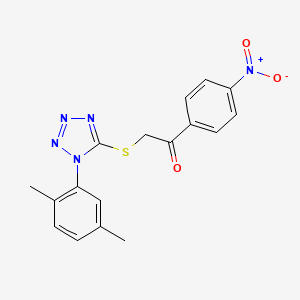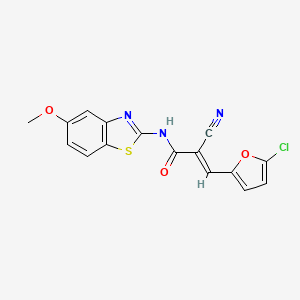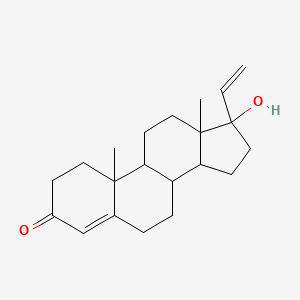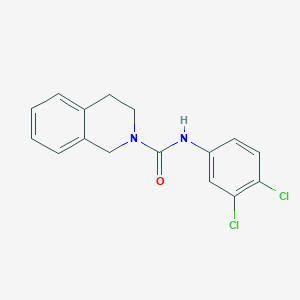
2-phenyl-2-(2,4,6-triiodophenoxy)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid is a unique organic compound with the molecular formula C14H9I3O3 and a molecular weight of 605.939 g/mol . This compound is characterized by the presence of three iodine atoms attached to a phenoxy group, which is further connected to a phenylacetic acid moiety. It is primarily used in early discovery research due to its rare and unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid typically involves the iodination of phenoxyacetic acid derivatives. The process begins with the preparation of 2,4,6-triiodophenol, which is then reacted with phenylacetic acid under specific conditions to yield the desired product . The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated phenoxyacetic acid derivatives.
Substitution: Phenoxyacetic acid derivatives with substituted functional groups.
Scientific Research Applications
2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of iodine atoms suggests potential interactions with thyroid-related pathways, while the phenoxyacetic acid moiety may interact with various enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog without the iodine atoms, used in the synthesis of various pharmaceuticals.
2,4,6-triiodophenol: A precursor in the synthesis of 2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid, used in organic synthesis and as an antimicrobial agent.
Uniqueness
This compound is unique due to the combination of a phenylacetic acid moiety with a highly iodinated phenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for research applications .
Properties
CAS No. |
109339-62-0 |
|---|---|
Molecular Formula |
C14H9I3O3 |
Molecular Weight |
605.93 g/mol |
IUPAC Name |
2-phenyl-2-(2,4,6-triiodophenoxy)acetic acid |
InChI |
InChI=1S/C14H9I3O3/c15-9-6-10(16)13(11(17)7-9)20-12(14(18)19)8-4-2-1-3-5-8/h1-7,12H,(H,18,19) |
InChI Key |
NEBCYCQOXXVBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963140.png)
![2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol](/img/structure/B11963150.png)
![3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11963176.png)
![(5Z)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963179.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11963190.png)


![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963195.png)




![5-(phenoxymethyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963218.png)
